molecular formula C15H26N2O2 B5373646 1-acetyl-N-cycloheptylpiperidine-4-carboxamide

1-acetyl-N-cycloheptylpiperidine-4-carboxamide

Cat. No.: B5373646
M. Wt: 266.38 g/mol
InChI Key: KUKWXCZWRSAIFZ-UHFFFAOYSA-N
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Description

1-acetyl-N-cycloheptylpiperidine-4-carboxamide is a synthetic organic compound with the molecular formula C15H26N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cycloheptyl group attached to the nitrogen atom.

Preparation Methods

The synthesis of 1-acetyl-N-cycloheptylpiperidine-4-carboxamide typically involves the following steps:

Industrial production methods may involve optimizing these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-acetyl-N-cycloheptylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-acetyl-N-cycloheptylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-cycloheptylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its molecular pathways are ongoing, aiming to elucidate its precise mode of action .

Comparison with Similar Compounds

1-acetyl-N-cycloheptylpiperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    1-acetyl-N-cyclohexylpiperidine-4-carboxamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    1-acetyl-N-cyclopentylpiperidine-4-carboxamide: Features a cyclopentyl group, leading to different steric and electronic properties.

The uniqueness of this compound lies in its specific cycloheptyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

1-acetyl-N-cycloheptylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-12(18)17-10-8-13(9-11-17)15(19)16-14-6-4-2-3-5-7-14/h13-14H,2-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKWXCZWRSAIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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